molecular formula C5H10ClNO2 B3381686 L-Proline monohydrochloride CAS No. 26166-36-9

L-Proline monohydrochloride

Cat. No. B3381686
CAS RN: 26166-36-9
M. Wt: 151.59 g/mol
InChI Key: UAGFTQCWTTYZKO-UHFFFAOYSA-N
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Description

L-Proline monohydrochloride, also known as L-Proline hydrochloride, is a compound with the molecular formula C5H10ClNO2 . It is a derivative of L-Proline, a natural amino acid . The compound is used in various applications, including as a supplement during the preparation of chondrogenic medium and synthetic dextrose minimal medium .


Synthesis Analysis

L-Proline can be synthesized by reacting L-proline with carboxylic acid chlorides in the presence of pyridine as a solvent . Additionally, L-Proline can be immobilized on magnetic nanoparticles to create a recoverable magnetic nanocatalyst for the synthesis of 2,4,6-triarylpyridines . Another method involves the use of L-Proline-modified Zr-based metal–organic framework (Basu-proline) as a catalyst .


Molecular Structure Analysis

The molecular weight of this compound is 151.59 g/mol . The compound’s structure includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

L-Proline has been successfully applied in many reactions, such as Robinson annulations, aldol reactions, Mannich reactions, Michael reactions, direct electrophilic α-aminations, Diels–Alder reactions, Baylis–Hillman reactions, aza-Morita-Baylis–Hillman reactions, α -selenenylation, oxidation, chlorination, and others .


Physical And Chemical Properties Analysis

The solubility of L-Proline has been studied in various solvents. The mole fraction solubility data of L-Proline in five monosolvents (water, methanol, ethanol, acetone, and acetonitrile) and four binary solvent systems were experimentally measured .

Scientific Research Applications

L-Proline HCl is used in a variety of scientific research applications, including enzymology, protein engineering, and drug discovery. In enzymology, it is used as a substrate to study the catalytic activity of enzymes. In protein engineering, it is used to study the structure and function of proteins. In drug discovery, it is used as a reagent to synthesize novel compounds for therapeutic applications.

Mechanism of Action

Target of Action

L-Proline, a component of L-Proline monohydrochloride, is an amino acid that plays a crucial role in various biological processes. It primarily targets the joints and tendons and is essential for their proper functioning . It also helps maintain and strengthen heart muscles . In addition, L-Proline acts as a resolution agent for both enantiomers of mandelic acid, demonstrating its role in stoichiometry controlled chiral resolution .

Mode of Action

L-Proline interacts with its targets primarily through its metabolic pathways. It is metabolized by L-Proline oxidase in the kidney, where it is ring-opened and oxidized to form L-Glutamic acid . Subsequently, L-Ornithine and L-Glutamic acid are converted back to L-Proline via L-Glutamic acid-gamma .

Biochemical Pathways

L-Proline is involved in several biochemical pathways. It is synthesized from glutamic acid and is an essential component of collagen . It also plays a role in the proline metabolic cycle, which impacts cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria . Furthermore, L-Proline is involved in the regulation of the immune system and helps maintain the integrity of the intestinal barrier .

Pharmacokinetics

A study on a cocrystal formulation of empagliflozin with co-former l-proline (ckd-370) showed that it was bioequivalent in south korea . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but more research is needed to confirm this.

Result of Action

The action of L-Proline results in several molecular and cellular effects. It is extremely important for the proper functioning of joints and tendons and helps maintain and strengthen heart muscles . Moreover, it plays a protective role in cells, helping them adapt to stress . It also contributes to the regulation of plant improvement, including flowering, pollen, embryo, and leaf enlargement .

Action Environment

The action of L-Proline can be influenced by various environmental factors. For instance, in response to environmental stresses such as salinity and drought, many plant species synthesize L-Proline in the cytosol and accumulate it in the chloroplasts . This accumulation is a physiological reaction to osmotic stress, demonstrating how environmental conditions can influence the action, efficacy, and stability of L-Proline .

Advantages and Limitations for Lab Experiments

The use of L-Proline HCl in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive reagent and is widely available. Additionally, it is highly soluble in water and is stable under a variety of conditions. On the other hand, it is not very stable in the presence of heat or light and may degrade over time.

Future Directions

The use of L-Proline HCl in scientific research is expected to continue to grow in the future. It is likely that it will be used to synthesize novel compounds for therapeutic applications, and to study the structure and function of proteins. Additionally, its antioxidant and anti-inflammatory properties may be further explored for the potential treatment of various diseases. Finally, its use in enzymology, protein engineering, and drug discovery is expected to continue to be an important area of research in the future.

Safety and Hazards

L-Proline monohydrochloride may cause eye irritation, skin irritation, and may be harmful if inhaled or swallowed . It is recommended to avoid contact with skin and eyes, avoid dust formation in confined areas, and not to breathe dust or ingest the compound .

properties

IUPAC Name

pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGFTQCWTTYZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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